N1,N12-Diacetylspermine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DiAcSpm and its analogues involves chemical modification of spermine, aiming to introduce acetyl groups at specific nitrogen positions. Theoretical calculations and chemical methodologies are utilized to design and synthesize DiAcSpd analogues with desired functional groups in their methylene skeleton, facilitating the attachment to solid-phase resins for further applications in ligand evolution studies (Ohta et al., 2019).

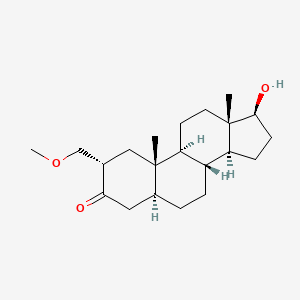

Molecular Structure Analysis

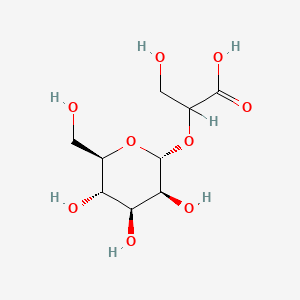

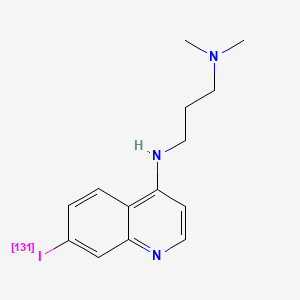

The molecular structure of DiAcSpm is characterized by the presence of two acetyl groups attached to the nitrogen atoms of spermine. This modification alters the molecule's physical and chemical properties, influencing its biological activity and detection in biofluids. The structural analysis and design of DiAcSpm analogues are crucial for developing sensitive and specific assays for their detection and for exploring their biological roles.

Chemical Reactions and Properties

DiAcSpm participates in various chemical reactions due to its acetylated amine groups. These reactions include enzymatic deacetylation and interactions with specific antibodies developed for its detection in biological samples. The chemical properties of DiAcSpm, such as its reactivity and stability, are essential for understanding its metabolism and for the development of assays for its quantification.

Physical Properties Analysis

The physical properties of DiAcSpm, including solubility, stability, and reactivity, are influenced by its diacetylated structure. These properties are critical for its separation, detection, and quantification in biofluids using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.

Chemical Properties Analysis

The chemical properties of DiAcSpm, such as its reactivity with specific antibodies and enzymes, play a crucial role in its function as a tumor marker. The development of competitive ELISA systems and other assays for measuring DiAcSpm in human urine relies on these chemical interactions to achieve high sensitivity and specificity (Matsuoka & Sakamoto, 2004).

Applications De Recherche Scientifique

Cancer Detection and Diagnosis : DiAcSpm has been identified as a potential tumor marker, particularly in the early detection of cancer. Its concentration increases in the urine of cancer patients at early clinical stages. Studies have focused on developing detection systems, such as immunochromatographic determination and enzyme-linked immunosorbent assays (ELISA), to utilize this feature for early cancer detection (Moriya et al., 2014) (Liu et al., 2020).

Evaluation in Specific Cancers : Research has been conducted to evaluate the efficacy of DiAcSpm as a marker for specific types of cancer, such as urinary bladder cancer. However, one study concluded that DiAcSpm might not be a useful marker for urinary bladder cancer (Stejskal et al., 2006).

Tumor Marker in Various Cancers : Studies have shown increased levels of DiAcSpm in various cancers, including colorectal cancer and breast cancer, indicating its potential as a broad-spectrum tumor marker. It's also been studied for its role in leukemia and brain tumors (Kuwata et al., 2013) (Lee et al., 1998).

Prognostic and Diagnostic Tool : DiAcSpm has been evaluated as a diagnostic and prognostic tool in various cancers. It's been shown to be more sensitive than other markers like CEA, CA19-9, and CA15-3 for detecting colorectal and breast cancers at early stages (Hiramatsu et al., 2005).

Metabolic Studies : Research on the metabolism of DiAcSpm and its derivatives has provided insights into the biochemical pathways and enzymes involved in polyamine metabolism, which is relevant for understanding cancer progression (Suzuki et al., 1981).

Utility in Hepatocellular Carcinoma : DiAcSpm has been examined as a potential marker for hepatocellular carcinoma, with studies showing its levels reflecting the severity, activity, or viability of the cancer (Enjoji et al., 2004).

Mécanisme D'action

Target of Action

N1,N12-Diacetylspermine (DiAcSpm) is a diacetylated derivative of spermine . Spermine is an essential biomolecule for normal cellular metabolism in humans . The primary targets of DiAcSpm are cells with high proliferation rates, such as cancer cells . It is produced by two rounds of acetylation of spermine, catalyzed by SAT1/2 .

Mode of Action

DiAcSpm interacts with its targets by being upregulated in the cells. This upregulation is closely related to the incidence of cancer . It has been reported to be a better substrate of polyamine oxidase than the non-acetylated polyamine .

Biochemical Pathways

The biochemical pathways affected by DiAcSpm are those involved in cell growth, gene regulation, nucleic acid stabilization, and cell proliferation . These pathways are crucial in many biological functions. The intracellular polyamine contents, including DiAcSpm, are found to be greater in tissues or cells with high proliferation rates .

Pharmacokinetics

It has been reported that diacspm levels in urine of various cancer patients have been found to be significantly higher than those in normal subjects . This suggests that DiAcSpm may be a potential broad-spectrum tumor marker .

Result of Action

The result of DiAcSpm action is an increase in cell proliferation, which is required for the malignant transformation of normal cells . This increase in cell proliferation is due to the elevated biosynthesis and uptake of polyamines, including DiAcSpm .

Action Environment

The action of DiAcSpm is influenced by the environment within the body. For example, the urinary DiAcSpm values markedly fluctuate among those with young age, especially infants; meanwhile, the values converge among those aged roughly 10 years and above . This suggests that age and other physiological factors may influence the action, efficacy, and stability of DiAcSpm.

Safety and Hazards

N1,N12-Diacetylspermine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

Propriétés

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDTUDWGJMBVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276330 | |

| Record name | N1,N12-Diacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1,N12-Diacetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

61345-83-3 | |

| Record name | N1,N12-Diacetylspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61345-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N12-Diacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N12-Diacetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is N1,N12-diacetylspermine (DiAcSpm) considered a potential tumor marker?

A1: DiAcSpm is a naturally occurring diacetylated polyamine found in urine. Research has shown that its excretion levels are frequently elevated in patients with various types of cancers, including colorectal, breast, lung, and liver cancers. [, , , ]

Q2: How does the diagnostic sensitivity of DiAcSpm compare to other tumor markers?

A2: Studies suggest that DiAcSpm exhibits higher sensitivity than conventional tumor markers such as CEA, CA19-9, and CA15-3 for detecting cancers like colorectal and breast cancer, especially in early stages. [, , ]

Q3: Can DiAcSpm be used to monitor treatment response and disease progression?

A3: Yes, research indicates that DiAcSpm levels in urine can reflect the progression of diseases like hepatocellular carcinoma and non-small cell lung cancer, as well as the efficacy of treatments. [, , ] For instance, decreasing DiAcSpm levels were observed in patients responding to treatment for pulmonary tuberculosis. []

Q4: Are there other diseases where DiAcSpm shows potential as a biomarker?

A4: Recent research suggests that DiAcSpm levels could differentiate between IgG4-related ophthalmic disease and orbital MALT lymphoma, indicating its potential as a biomarker for these conditions. [] Additionally, studies suggest a correlation between serum DiAcSpm levels and COVID-19 severity in cancer patients. []

Q5: What are the advantages of using urine as a matrix for DiAcSpm analysis?

A5: Urine collection is non-invasive and relatively easy compared to other biofluids, making it a suitable matrix for biomarker analysis. Studies have shown that DiAcSpm levels in urine are relatively stable throughout the day. []

Q6: What analytical methods are used to measure DiAcSpm levels?

A6: Several analytical techniques have been employed to quantify DiAcSpm, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography [], enzyme-linked immunosorbent assay (ELISA) [, , , , ], and liquid chromatography-mass spectrometry (LC-MS) [, , , , ].

Q7: What is the metabolic pathway of DiAcSpm?

A7: DiAcSpm is formed during the catabolism of polyamines, specifically spermine. The first step involves acetylation by spermidine/spermine N1-acetyltransferase (SSAT), followed by oxidation by polyamine oxidase (PAO). [, , ]

Q8: How do cells regulate the levels of DiAcSpm?

A8: The enzymes SSAT and PAO play crucial roles in regulating DiAcSpm levels. Overexpression of SSAT in LNCaP prostate carcinoma cells led to increased DiAcSpm production and growth inhibition. []

Q9: Does DiAcSpm play a role in cell growth and proliferation?

A9: While DiAcSpm itself does not seem to directly impact cell growth, its elevated levels are often associated with increased polyamine metabolism, which is essential for cell proliferation. [] Some studies suggest that high DiAcSpm levels might indicate a higher turnover of polyamines in tumor cells. []

Q10: What is the role of acetylation in the function of DiAcSpm?

A10: Acetylation of polyamines, leading to the formation of DiAcSpm, seems crucial for their transport and excretion. Unlike spermine, DiAcSpm doesn't appear to be transported via polyamine transport systems in cells like LLC-PK1, suggesting a role for acetylation in directing polyamine excretion. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)

![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)

![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)